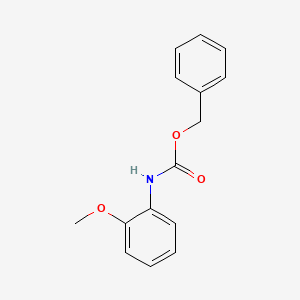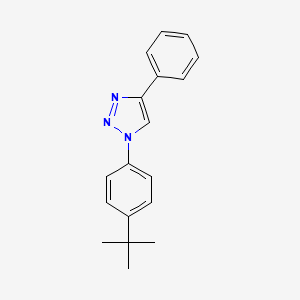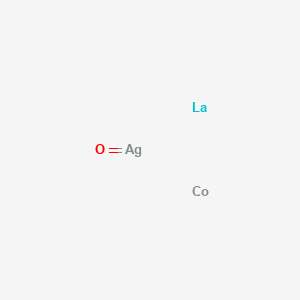
Cobalt;lanthanum;oxosilver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum cobaltite can be synthesized using various methods, including solid-state synthesis and modified proteic synthesis. The solid-state synthesis involves mixing lanthanum oxide (La2O3) and cobalt oxide (Co3O4) powders, followed by calcination at high temperatures (around 973 K) to form the desired perovskite structure . The modified proteic synthesis method involves using a protein as a template to produce nanoparticles of lanthanum cobaltite. This method allows for better control over particle size and morphology .
Industrial Production Methods
In industrial settings, the production of lanthanum cobaltite often involves optimizing parameters such as calcination temperature and time to achieve high yields and desirable properties. For example, calcination at 775°C for 62 minutes has been found to produce lanthanum cobaltite with good adsorption capacities and surface area .
Chemical Reactions Analysis
Types of Reactions
Lanthanum cobaltite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Its high thermal stability and catalytic properties make it particularly effective in oxidation reactions .
Common Reagents and Conditions
Common reagents used in reactions involving lanthanum cobaltite include oxygen, hydrogen, and various organic compounds. The reactions typically occur under high-temperature conditions, often exceeding 500°C .
Major Products
The major products formed from reactions involving lanthanum cobaltite depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can facilitate the conversion of volatile organic compounds (VOCs) into less harmful substances .
Scientific Research Applications
Lanthanum cobaltite has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in oxidation reactions and in the synthesis of other compounds.
Biology: Investigated for its potential use in biosensors and bioelectronics due to its conductive properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism by which lanthanum cobaltite exerts its effects is primarily through its catalytic properties. The compound facilitates oxidation reactions by providing a surface for the reactants to interact, thereby lowering the activation energy required for the reaction. The presence of lanthanum ions stabilizes the structure, while cobalt ions participate in the redox reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to lanthanum cobaltite include other perovskite-type oxides such as lanthanum ferrite (LaFeO3) and lanthanum manganite (LaMnO3). These compounds share similar structural properties and are also used as catalysts in various reactions .
Uniqueness
What sets lanthanum cobaltite apart from these similar compounds is its higher catalytic activity in oxidation reactions and its ability to maintain stability at higher temperatures. This makes it particularly valuable in applications requiring high thermal stability and efficient catalytic performance .
Properties
CAS No. |
661488-62-6 |
|---|---|
Molecular Formula |
AgCoLaO |
Molecular Weight |
321.706 g/mol |
IUPAC Name |
cobalt;lanthanum;oxosilver |
InChI |
InChI=1S/Ag.Co.La.O |
InChI Key |
CZNDJNLEMBUFSD-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Co].[La] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



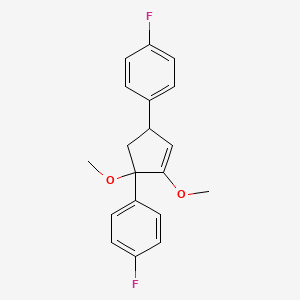
![2-Bromo-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B12522706.png)
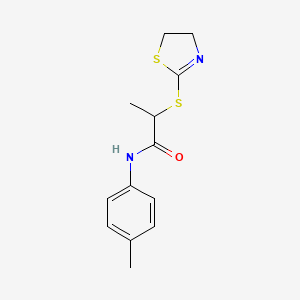
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
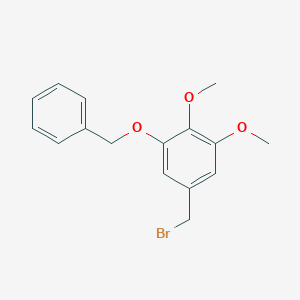
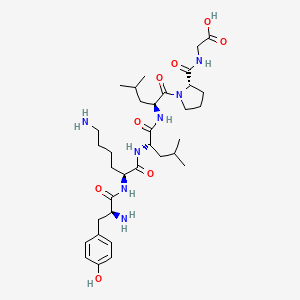
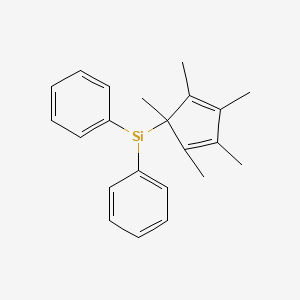
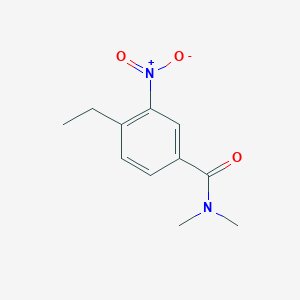
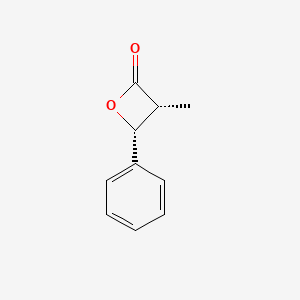
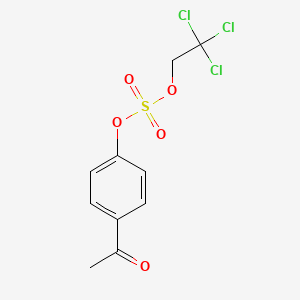
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
